molecular formula C22H20Cl2N2OS2 B409259 N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide CAS No. 332176-08-6

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Katalognummer: B409259
CAS-Nummer: 332176-08-6
Molekulargewicht: 463.4g/mol
InChI-Schlüssel: MTGDGUCYEVGMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Eigenschaften

CAS-Nummer

332176-08-6

Molekularformel

C22H20Cl2N2OS2

Molekulargewicht

463.4g/mol

IUPAC-Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H20Cl2N2OS2/c1-22(2,3)11-4-6-13-15(10-25)21(29-16(13)8-11)26-20(27)19-18(24)14-7-5-12(23)9-17(14)28-19/h5,7,9,11H,4,6,8H2,1-3H3,(H,26,27)

InChI-Schlüssel

MTGDGUCYEVGMIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting a suitable precursor, such as 2-bromo-1-(tert-butyl)-4,5,6,7-tetrahydrobenzothiophene, with a thiol reagent under basic conditions.

    Introduction of Cyano and Dichloro Groups: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide. The dichloro groups can be incorporated through halogenation reactions using reagents such as chlorine gas or N-chlorosuccinimide.

    Amidation Reaction: The final step involves the formation of the carboxamide functional group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine, such as 3,6-dichloro-1-benzothiophene-2-carboxylic acid chloride, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or reduce other functional groups. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace functional groups. Reagents like sodium hydroxide or halogenating agents can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium, halogenating agents like chlorine gas or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used in the design of new drugs or therapeutic agents.

    Medicine: Explored for its potential use in pharmaceuticals. It may act as a lead compound for the development of new medications targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with unique properties. It can be incorporated into polymers, coatings, or other industrial products.

Wirkmechanismus

The mechanism of action of N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to elicit a biological response.

Vergleich Mit ähnlichen Verbindungen

N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    N-(4-cyano-3,5-dichlorophenyl)-2-(methylthio)benzothiophene-3-carboxamide: Similar in structure but with different functional groups, leading to variations in chemical properties and applications.

    N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chlorobenzamide: Differing by the presence of a single chlorine atom, which can affect its reactivity and biological activity.

    N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dibromo-1-benzothiophene-2-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.